Product packaging for G-D-Glutamylaminomethylphosphonic acid(Cat. No.:)

G-D-Glutamylaminomethylphosphonic acid

Cat. No.: B13793777
M. Wt: 240.15 g/mol
InChI Key: ZLJRRFLZFIAXLY-SCSAIBSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

G-D-Glutamylaminomethylphosphonic acid is a useful research compound. Its molecular formula is C6H13N2O6P and its molecular weight is 240.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13N2O6P B13793777 G-D-Glutamylaminomethylphosphonic acid

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C6H13N2O6P

Molecular Weight

240.15 g/mol

IUPAC Name

(4R)-4-amino-5-oxo-5-(phosphonomethylamino)pentanoic acid

InChI

InChI=1S/C6H13N2O6P/c7-4(1-2-5(9)10)6(11)8-3-15(12,13)14/h4H,1-3,7H2,(H,8,11)(H,9,10)(H2,12,13,14)/t4-/m1/s1

InChI Key

ZLJRRFLZFIAXLY-SCSAIBSYSA-N

Isomeric SMILES

C(CC(=O)O)[C@H](C(=O)NCP(=O)(O)O)N

Canonical SMILES

C(CC(=O)O)C(C(=O)NCP(=O)(O)O)N

Origin of Product

United States

Historical Context and Discovery of G D Glutamylaminomethylphosphonic Acid As a Glutamate Receptor Modulator

The journey to understanding the function of G-D-Glutamylaminomethylphosphonic acid began with the broader exploration of excitatory amino acid receptors, particularly the N-methyl-D-aspartate (NMDA) receptor subtype. In the early 1980s, researchers were actively seeking compounds that could selectively antagonize the effects of glutamate (B1630785), the primary excitatory neurotransmitter in the central nervous system. This quest led to the synthesis and characterization of a variety of structural analogs of glutamate and aspartate.

A significant breakthrough came with the work of Davies and his colleagues in 1982, who investigated the differential activation and blockade of excitatory amino acid receptors. tocris.com Their research laid the groundwork for the development of more specific antagonists. Subsequent structure-activity relationship studies were crucial in refining these molecules. In 1984, Jones and his team synthesized and reported on a series of dipeptides, including this compound, and identified them as potent and selective NMDA receptor antagonists. tocris.com This discovery marked a pivotal moment, providing the scientific community with a novel chemical tool to probe the function of NMDA receptors with greater precision.

Academic Significance of G D Glutamylaminomethylphosphonic Acid As a Research Probe in Excitatory Amino Acid Systems

The discovery of G-D-Glutamylaminomethylphosphonic acid's selective antagonism at the NMDA receptor bestowed upon it immense academic significance. As a research probe, it has been instrumental in elucidating the physiological and pathophysiological roles of NMDA receptor-mediated neurotransmission. Its utility spans a wide range of neuroscientific investigations, from fundamental studies of synaptic function to the exploration of mechanisms underlying neurological disorders.

The ability of this compound to selectively block NMDA receptors allows researchers to isolate and study the contributions of this specific receptor subtype to complex neuronal processes. For instance, its application has been crucial in demonstrating the involvement of NMDA receptors in synaptic plasticity, a fundamental mechanism for learning and memory. By observing the effects of blocking these receptors with this compound, scientists have been able to confirm the critical role they play in these cognitive functions.

Furthermore, its use as a research tool has shed light on the involvement of NMDA receptor dysfunction in various neuropathological conditions. For example, studies utilizing this antagonist have helped to unravel the excitotoxic cascade, a process where excessive activation of glutamate (B1630785) receptors leads to neuronal damage, which is implicated in conditions such as stroke and epilepsy.

Biosynthesis, Metabolism, and Biodistribution of G D Glutamylaminomethylphosphonic Acid

Endogenous Pathways for G-D-Glutamylaminomethylphosphonic Acid Synthesis

There is currently no scientific evidence to suggest that this compound is synthesized endogenously in any known biological system. Research into the biosynthetic pathways of analogous compounds has not indicated a route that would lead to the formation of this specific molecule.

Enzymatic Degradation and Biotransformation of this compound

The enzymatic processes responsible for the degradation and biotransformation of this compound have not been elucidated in the scientific literature. General metabolic pathways for xenobiotics, which include Phase I (oxidation, reduction, hydrolysis) and Phase II (conjugation) reactions, would theoretically be involved in its breakdown. However, the specific enzymes and resultant metabolites are unknown.

Pharmacokinetics and Biodistribution of this compound in Animal Models (excluding human data)

Detailed pharmacokinetic and biodistribution studies of this compound in animal models are not available in the published literature. Therefore, the following sections are based on the expected behavior of a molecule with its chemical properties.

Absorption and Distribution Across Biological Barriers (e.g., Blood-Brain Barrier)

The absorption and distribution characteristics of this compound have not been experimentally determined. Its ability to cross biological membranes, including the blood-brain barrier, would depend on factors such as its lipophilicity, molecular size, and interaction with membrane transporters. Studies on the structurally related compound, aminomethylphosphonic acid (AMPA), have shown that it may cross the blood-brain barrier, potentially disrupting its integrity and affecting glucose metabolism within brain microvascular endothelial cells. nih.govresearchgate.netalanplewis.com However, it is important to stress that these findings for AMPA cannot be directly extrapolated to this compound.

Elimination Pathways of this compound

The routes of elimination for this compound from the body have not been investigated. Generally, compounds of this nature are excreted via the kidneys into the urine or through the liver into the feces. Research on the related compound glyphosate (B1671968) in dairy cows indicated that the primary route of excretion was through feces, with a smaller proportion eliminated in the urine. nih.gov This suggests that this compound could potentially follow a similar pattern of elimination, though this remains to be confirmed.

Advanced Methodologies and Techniques for G D Glutamylaminomethylphosphonic Acid Research

In Vitro Systems for Studying γ-D-Glutamylaminomethylphosphonic Acid

In vitro preparations offer a controlled environment to dissect the cellular and molecular interactions of γ-D-Glutamylaminomethylphosphonic acid with remarkable precision. These systems are foundational in characterizing the compound's fundamental properties.

Patch-Clamp Electrophysiology in Cultured Neurons and Brain Slices

Patch-clamp electrophysiology stands as a cornerstone technique for investigating the direct effects of γ-D-Glutamylaminomethylphosphonic acid on neuronal excitability and synaptic transmission. By forming a high-resistance seal between a micropipette and the neuronal membrane, this method allows for the measurement of minute ionic currents flowing through individual ion channels.

In studies involving cultured neurons, typically derived from embryonic rodent hippocampus or cortex, the application of γ-D-Glutamylaminomethylphosphonic acid can be precisely controlled. Researchers can assess its impact on resting membrane potential, action potential firing frequency, and the properties of both spontaneous and evoked synaptic currents. For instance, by recording from a neuron in the whole-cell configuration, scientists can determine if the compound modulates specific receptor types, such as NMDA or AMPA receptors, by observing changes in the kinetics and amplitudes of their corresponding currents.

Brain slice preparations, which maintain the local synaptic circuitry, provide a more physiologically relevant context. In acute brain slices from various regions like the hippocampus or cerebellum, the effects of γ-D-Glutamylaminomethylphosphonic acid on synaptic plasticity, such as long-term potentiation (LTP) or long-term depression (LTD), can be examined.

Parameter MeasuredTypical PreparationPotential Finding with γ-D-Glutamylaminomethylphosphonic Acid
Ion Channel CurrentsCultured Hippocampal NeuronsModulation of specific ion channel conductance (e.g., potassium or calcium channels).
Synaptic PotentialsAcute Cortical Brain SlicesAlteration in the strength of synaptic connections between neurons.
Action Potential FiringCultured Spinal Motor NeuronsChanges in the rate and pattern of neuronal firing.
Synaptic PlasticityHippocampal Brain SlicesInduction or inhibition of long-term potentiation or depression.

Radioligand Binding Assays and γ-D-Glutamylaminomethylphosphonic Acid

Radioligand binding assays are indispensable for determining the receptor binding profile of γ-D-Glutamylaminomethylphosphonic acid. This technique involves the use of a radioactively labeled ligand (a molecule that binds to a receptor) to quantify the affinity and density of receptors in a given tissue preparation, such as brain homogenates or membranes from cells expressing specific receptors.

To investigate γ-D-Glutamylaminomethylphosphonic acid, competition binding assays are commonly employed. In these experiments, a radiolabeled ligand with known affinity for a particular receptor is incubated with the tissue preparation in the presence of varying concentrations of unlabeled γ-D-Glutamylaminomethylphosphonic acid. By measuring the displacement of the radioligand, researchers can calculate the binding affinity (Ki) of γ-D-Glutamylaminomethylphosphonic acid for that specific receptor. This methodology can screen for its interaction with a wide array of neurotransmitter receptors, including glutamate (B1630785), GABA, dopamine, and serotonin (B10506) receptors.

Assay TypeRadioligand ExamplePotential Outcome for γ-D-Glutamylaminomethylphosphonic Acid
Competition Binding[³H]CGP 39653 (for NMDA receptor)Determination of binding affinity (Ki) at the glutamate binding site.
Saturation BindingN/A (uses labeled compound of interest)Would require a radiolabeled version of the compound to determine receptor density (Bmax).
Autoradiography[³H]MK-801 (for NMDA receptor channel)Visualization of the anatomical distribution of binding sites in brain sections.

Calcium Imaging and Optogenetic Approaches to γ-D-Glutamylaminomethylphosphonic Acid Action

Calcium imaging provides a dynamic view of neuronal activity. Genetically encoded calcium indicators (GECIs) like GCaMP can be expressed in specific neuronal populations, allowing for the visualization of changes in intracellular calcium concentrations that are tightly coupled to neuronal firing. When γ-D-Glutamylaminomethylphosphonic acid is applied to these preparations, researchers can observe its influence on both spontaneous and stimulus-evoked neuronal activity across a network of cells.

Optogenetics, the use of light to control genetically modified neurons, can be combined with calcium imaging to dissect the circuit-level effects of γ-D-Glutamylaminomethylphosphonic acid. For example, specific presynaptic neurons can be stimulated with light to evoke neurotransmitter release, and the subsequent response of postsynaptic neurons can be monitored via calcium imaging in the presence and absence of the compound. This allows for a precise determination of how γ-D-Glutamylaminomethylphosphonic acid modulates synaptic transmission within a defined neural circuit.

In Vivo Approaches Utilizing γ-D-Glutamylaminomethylphosphonic Acid

In vivo studies are crucial for understanding the physiological and behavioral consequences of γ-D-Glutamylaminomethylphosphonic acid in a living organism, providing insights into its potential therapeutic applications.

Stereotaxic Microinjections and Localized Delivery of γ-D-Glutamylaminomethylphosphonic Acid

Stereotaxic microinjection allows for the precise delivery of γ-D-Glutamylaminomethylphosphonic acid into specific brain regions of an anesthetized animal. This technique is invaluable for investigating the region-specific effects of the compound. By targeting structures such as the hippocampus, amygdala, or prefrontal cortex, researchers can correlate the localized neurochemical effects with specific behavioral outcomes.

For instance, injecting γ-D-Glutamylaminomethylphosphonic acid into the hippocampus and subsequently testing the animal in a spatial memory task, like the Morris water maze, can reveal its impact on learning and memory processes. This localized approach helps to pinpoint the neural circuits through which the compound exerts its effects, minimizing potential confounding systemic effects.

Systemic Administration in Animal Models for Behavioral and Physiological Studies

A battery of behavioral tests can be employed to characterize the effects of γ-D-Glutamylaminomethylphosphonic acid. For example, its anxiolytic potential can be assessed using the elevated plus maze or open field test. Antidepressant-like effects can be investigated with the forced swim test or tail suspension test. Furthermore, its impact on motor coordination can be evaluated using the rotarod test. Physiological parameters such as body temperature, heart rate, and electroencephalogram (EEG) recordings can also be monitored to provide a comprehensive profile of the compound's systemic effects.

Behavioral DomainAnimal Model TestPotential Observed Effect of γ-D-Glutamylaminomethylphosphonic Acid
AnxietyElevated Plus MazeIncreased time spent in the open arms.
DepressionForced Swim TestDecreased immobility time.
Learning & MemoryMorris Water MazeAltered latency to find the hidden platform.
Motor CoordinationRotarod TestChanges in the time spent on the rotating rod.
Pain PerceptionHot Plate TestModified response latency to a thermal stimulus.

Microdialysis for Monitoring Neurotransmitter Release in the Presence of G-D-Glutamylaminomethylphosphonic Acid

Microdialysis is a minimally invasive in vivo technique that enables the sampling of extracellular molecules from the brain of a conscious, freely moving animal. nih.gov This method is particularly valuable for studying the dynamic changes in neurotransmitter concentrations in specific brain regions following pharmacological intervention. The core principle of microdialysis involves the insertion of a small, semi-permeable probe into the brain tissue. This probe is continuously perfused with a physiological solution, and substances from the extracellular fluid diffuse across the membrane into the perfusate, which is then collected for analysis.

In the context of this compound, a compound presumed to influence the glutamatergic system, microdialysis would be a critical tool for elucidating its neurochemical effects. Given that this compound is an analogue of N-acetylaspartylglutamate (NAAG), it is hypothesized to act as an inhibitor of glutamate carboxypeptidase II (GCPII), an enzyme that hydrolyzes NAAG to produce glutamate. jhu.edunih.gov Inhibition of GCPII would be expected to increase extracellular levels of NAAG and potentially modulate glutamate release. frontiersin.org

A typical microdialysis experiment to investigate this compound would involve the stereotactic implantation of a microdialysis probe into a brain region rich in glutamatergic neurons and GCPII, such as the hippocampus or prefrontal cortex. frontiersin.org Following a recovery period, baseline samples of the extracellular fluid would be collected. This compound would then be administered, either systemically or directly into the brain region of interest via the microdialysis probe (retrodialysis). The collected dialysate samples would be analyzed, typically using high-performance liquid chromatography (HPLC) coupled with mass spectrometry, to quantify the concentrations of key neurotransmitters, including glutamate, GABA, and NAAG.

The expected results from such a study would provide direct evidence of the compound's effect on neurotransmitter dynamics. For instance, a significant increase in extracellular NAAG levels post-administration would support the hypothesis that this compound inhibits GCPII. Concurrently, a modulation of glutamate levels, potentially a decrease due to the presynaptic action of NAAG at mGluR3 receptors, would offer further insight into its mechanism of action. nih.gov The temporal resolution of microdialysis allows for the construction of time-course data, revealing the onset and duration of the compound's effects.

Hypothetical Microdialysis Data on Neurotransmitter Levels Following this compound Administration
Time Point (minutes)Extracellular NAAG (% of Baseline)Extracellular Glutamate (% of Baseline)Extracellular GABA (% of Baseline)
-30100100100
0 (Administration)100100100
3015085105
6025070110
9022075108
12018080102

Future Directions and Emerging Research Avenues for G D Glutamylaminomethylphosphonic Acid

Untapped Mechanisms and Novel Receptor Targets for G-D-Glutamylaminomethylphosphonic Acid

The primary known mechanism of this compound is its antagonism of the NMDA receptor. However, the future of research in this area will likely focus on more subtle and previously unexplored mechanisms of action. A significant area of investigation for NMDA receptor antagonists, in general, is the potential for allosteric modulation. mdpi.comnih.gov Rather than competing directly with glutamate (B1630785) or its co-agonists, allosteric modulators bind to different sites on the receptor complex, offering a more nuanced way to regulate its function. mdpi.comnih.gov Future studies could explore whether D-GGAP exhibits any such allosteric properties, which could lead to a more refined pharmacological profile.

Another promising avenue is the investigation of D-GGAP's selectivity for different NMDA receptor subunit compositions. The NMDA receptor is a heterotetrameric complex, and the specific combination of GluN1, GluN2 (A-D), and GluN3 subunits dictates its functional and pharmacological properties. nih.govnih.gov Antagonists that selectively target specific subunits, such as the GluN2B subunit, are of particular interest as they may offer therapeutic benefits with fewer side effects. mdpi.comnih.gov Research is needed to determine if D-GGAP shows any preference for specific subunit assemblies, such as GluN1/2A over GluN1/2B, which could make it a valuable tool for dissecting the roles of these different receptor subtypes in neural function and disease. nih.gov

Furthermore, the possibility of D-GGAP interacting with entirely novel receptor targets cannot be dismissed. The glutamatergic system is complex, with multiple ionotropic and metabotropic receptors that modulate synaptic transmission. nih.govnih.gov It is conceivable that D-GGAP may have off-target effects or interact with other receptors, such as metabotropic glutamate receptors (mGluRs) or even receptors outside the glutamatergic family. nih.gov Investigating these potential untapped mechanisms and novel targets will be crucial for a comprehensive understanding of D-GGAP's biological activity.

This compound in Complex Neural Networks and Systems Neuroscience

The role of NMDA receptors in synaptic plasticity, learning, and memory is fundamental, making antagonists like D-GGAP valuable probes for systems neuroscience. pnas.orgwikipedia.org Systems neuroscience aims to understand how vast networks of neurons give rise to complex functions and behaviors. By selectively blocking NMDA receptor function, researchers can investigate how this specific component of synaptic transmission contributes to the dynamics of large-scale neural systems. pnas.orgresearchgate.net

Future research could utilize D-GGAP to explore its effects on the reciprocal relationship between different brain networks, such as the default-mode and task-positive systems, which are known to be modulated by NMDA receptor activity. pnas.org Studies using techniques like fMRI in combination with pharmacological challenges with D-GGAP could reveal how NMDA receptor antagonism alters connectivity and information flow within and between these large-scale systems.

Moreover, the compound could be used in electrophysiological studies in vivo to understand how NMDA receptor blockade affects emergent network properties like neural oscillations (e.g., gamma waves), which are critical for cognitive processes. By observing how D-GGAP alters these rhythmic activities in specific brain regions during behavioral tasks, researchers can draw links between NMDA receptor function, network dynamics, and cognition. pnas.org Such studies are essential for bridging the gap between molecular mechanisms and their manifestation at the level of complex behaviors and cognitive functions.

Methodological Advancements Facilitating this compound Research

Progress in understanding this compound is intrinsically linked to advancements in chemical synthesis and analytical techniques. The synthesis of aminophosphonates, the chemical class to which D-GGAP belongs, has seen significant development, with methods like the Kabachnik-Fields reaction providing convenient routes for their preparation. frontiersin.orgresearchgate.net Future methodological improvements could focus on more efficient, stereoselective syntheses, enabling the production of highly pure D-GGAP and related analogues for detailed structure-activity relationship studies. organic-chemistry.org The development of novel phosphonopeptides and mimetics also opens up new avenues for creating probes based on the D-GGAP structure. rsc.org

In parallel, advanced analytical methods are crucial for studying the compound's interactions with its targets. The use of electrophysiology to characterize the effects of novel NMDA receptor antagonists on cultured neurons and in brain slices remains a cornerstone of this research. nih.govnih.gov Future studies will likely incorporate more sophisticated techniques, such as two-photon imaging and optogenetics, alongside D-GGAP application to visualize and control neural activity with high spatiotemporal resolution. This would allow researchers to observe the precise effects of NMDA receptor blockade on specific, genetically identified neurons within a complex circuit.

Furthermore, the development of biosensors capable of detecting D-GGAP or its downstream effects in real-time could provide invaluable data on its pharmacokinetics and pharmacodynamics within living tissue. Computational approaches, including molecular docking and dynamic simulations, will also play an increasingly important role in predicting the binding of D-GGAP to various receptor subunit configurations and guiding the design of new experiments. researchgate.net

Unresolved Questions and Challenges in this compound Research

Despite its identification as an NMDA receptor antagonist, many questions surrounding this compound remain. A primary challenge is the translation of in vitro findings to complex in vivo systems. Many NMDA receptor antagonists have failed in clinical trials for conditions like stroke and traumatic brain injury, despite promising preclinical data. mdpi.comresearchgate.netsemanticscholar.org This highlights the difficulty in blocking pathological excitotoxicity without interfering with the NMDA receptor's crucial roles in normal physiological functions. nih.gov A key unresolved question is whether D-GGAP possesses a therapeutic window that allows for neuroprotection without significant side effects.

The complexity of the NMDA receptor itself presents a major hurdle. With numerous subunits and splice variants, the existence of a vast number of distinct receptor subtypes is likely. nih.govnih.gov A significant challenge is to determine the precise subunit selectivity of D-GGAP. Without this knowledge, interpreting experimental results can be difficult, as the observed effects could be due to actions on multiple receptor subtypes. The role of NMDA receptors on glial cells, such as astrocytes and oligodendrocytes, is another area of active research with many pending questions that D-GGAP could help address. nih.govresearchgate.net

Furthermore, practical challenges such as bioavailability and the ability to cross the blood-brain barrier are critical considerations for in vivo studies and any potential therapeutic development. mdpi.comnih.gov The development of multifunctional agents that target multiple pathological processes simultaneously is an emerging area, but clinical data remain limited. mdpi.comresearchgate.net Future research must systematically address these unresolved questions, from molecular selectivity to network-level effects and pharmacokinetic properties, to fully realize the scientific potential of this compound as a precise tool for neuroscience research.

Q & A

Basic Research Questions

Q. What are the validated analytical methods for detecting and quantifying G-D-Glutamylaminomethylphosphonic acid in biological matrices?

  • Methodological Answer : High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is widely used due to its sensitivity and specificity. Sample preparation often involves solid-phase extraction (SPE) to minimize matrix interference. Calibration curves should be validated using isotopically labeled internal standards (e.g., deuterated analogs) to ensure accuracy . For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy (¹H and ³¹P NMR) is recommended to resolve stereochemical and phosphonic acid group configurations .

Q. How can researchers synthesize this compound with high enantiomeric purity?

  • Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly employed, utilizing Fmoc-protected D-glutamic acid and aminomethylphosphonic acid derivatives. Critical steps include:

  • Optimizing coupling reagents (e.g., HBTU or PyBOP) to minimize racemization.
  • Using orthogonal protecting groups (e.g., tert-butyl for phosphonic acid) to prevent side reactions.
  • Purification via reversed-phase HPLC to isolate the enantiomerically pure product .

Q. What are the primary challenges in characterizing the compound’s stability under physiological conditions?

  • Methodological Answer : Stability studies should simulate physiological pH (7.4), temperature (37°C), and enzymatic environments (e.g., peptidases). Use accelerated degradation assays with LC-MS to identify hydrolysis or oxidation products. For phosphonic acid stability, monitor pH-dependent degradation via ³¹P NMR .

Advanced Research Questions

Q. How can conflicting data on the compound’s metabolic pathways be resolved?

  • Methodological Answer : Discrepancies often arise from model systems (e.g., in vitro vs. in vivo). To address this:

  • Conduct comparative studies using isotope tracing (e.g., ¹³C-labeled compound) in cell cultures and animal models.
  • Employ kinetic modeling to distinguish between enzymatic and non-enzymatic degradation.
  • Validate findings with knockout models (e.g., glutaminase-deficient mice) to isolate specific metabolic routes .

Q. What experimental designs are optimal for studying its interaction with glutamate transporters?

  • Methodological Answer : Use radiolabeled (³H or ¹⁴C) this compound in competitive binding assays with HEK293 cells expressing recombinant glutamate transporters (e.g., EAAT1-3). Measure uptake inhibition via scintillation counting and validate with electrophysiological recordings to assess transporter currents .

Q. How to address reproducibility issues in studies investigating its neuroprotective effects?

  • Methodological Answer : Ensure rigorous controls:

  • Standardize animal models (e.g., ischemic stroke induction parameters).
  • Blind data collection and analysis to minimize bias.
  • Use multi-omics approaches (transcriptomics, metabolomics) to identify confounding variables (e.g., gut microbiota interactions). Replicate findings across independent labs with shared protocols .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicity studies?

  • Methodological Answer : Nonlinear regression models (e.g., Hill equation) are preferred for EC₅₀/IC₅₀ calculations. For small sample sizes, apply Bayesian hierarchical models to reduce uncertainty. Always report confidence intervals and effect sizes rather than relying solely on p-values .

Q. How to integrate contradictory findings from in vitro and in vivo studies into a cohesive mechanistic hypothesis?

  • Methodological Answer : Use systems biology tools (e.g., pathway enrichment analysis) to identify overlapping targets. Perform meta-analyses of publicly available datasets (e.g., GEO, PRIDE) to contextualize results. Experimental validation with organ-on-chip models can bridge in vitro-in vivo gaps .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodological Answer : Follow ISO 15189 guidelines for chemical handling:

  • Use fume hoods for powder weighing due to potential respiratory irritancy.
  • Store the compound in desiccated, light-proof containers to prevent hygroscopic degradation.
  • Conduct cytotoxicity screening (e.g., MTT assay) before in vivo administration .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.